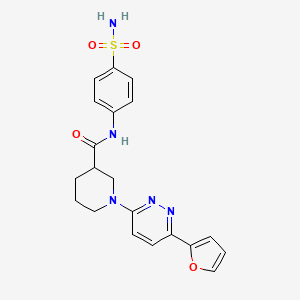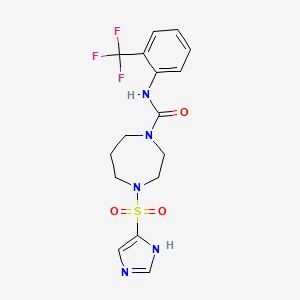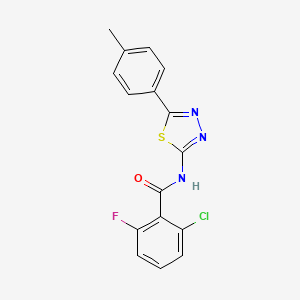
2-chloro-6-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to exhibit a variety of biological activities. In
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis : This chemical is used in the synthesis of new heterocyclic compounds. For instance, Pokotylo et al. (2019) demonstrated its use in producing N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine, confirming the structure of the compounds via NMR spectroscopy and mass spectrometry (Pokotylo et al., 2019).
Insecticidal Activity : The synthesis of related compounds, such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been researched for potential insecticidal properties. Mohamed et al. (2020) explored this application, finding certain compounds to exhibit high insecticidal activity (Mohamed et al., 2020).
Crystal Structure Analysis : The chemical's structure has been studied in depth. Mo et al. (2011) investigated its crystal structure, revealing important molecular configurations and interactions (Mo et al., 2011).
Antiviral and Anticancer Activity : Research into related compounds with a thiadiazole structure has shown potential antiviral and anticancer properties. Párkányi et al. (1992) reported on the synthesis of such compounds and their bioactivity (Párkányi et al., 1992).
Synthesis and Biological Activity : Various substituted benzamide derivatives have been synthesized for biological applications. Patel et al. (2015) created compounds for antibacterial and antifungal activities, demonstrating the versatility of this chemical in creating biologically active agents (Patel et al., 2015).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c1-9-5-7-10(8-6-9)15-20-21-16(23-15)19-14(22)13-11(17)3-2-4-12(13)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRXKQJPEGTNJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)
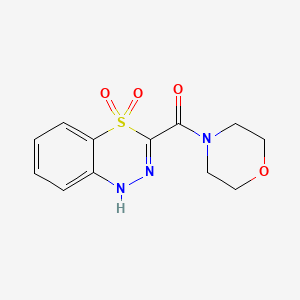
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)
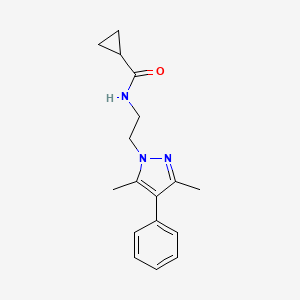
![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)

